molecular formula C16H23FN2O2 B2892558 (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-34-8

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2892558
CAS No.: 1286207-34-8
M. Wt: 294.37
InChI Key: QIVAXTCJLWVJKN-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their diverse biological activities and functional properties.

Preparation Methods

The synthesis of (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of (S)-tert-butyl 3-pyrrolidinylcarbamate with 2-fluorobenzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization .

Chemical Reactions Analysis

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities and applications.

    Fluorobenzyl derivatives: These compounds contain the fluorobenzyl group and are used in similar chemical and biological contexts.

    Carbamate derivatives: These compounds contain the carbamate functional group and are used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVAXTCJLWVJKN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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